

Topic: Synthesis and Characterization of Methyl N-boc-2-piperidineacetate

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Compound of Interest

Compound Name: *Methyl N-boc-2-piperidineacetate*

CAS No.: 183859-36-1

Cat. No.: B179651

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Introduction: The Strategic Importance of Methyl N-boc-2-piperidineacetate

Methyl N-boc-2-piperidineacetate is a valuable heterocyclic building block in modern medicinal chemistry and pharmaceutical development. As a derivative of N-Boc-2-piperidineacetic acid, it incorporates the piperidine scaffold, a privileged structure found in numerous FDA-approved drugs and bioactive molecules.[1][2] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a key strategic feature; it deactivates the otherwise reactive secondary amine, thereby enabling selective chemical modifications at other positions of the molecule.[3]

This mono-protection allows chemists to utilize the ester functionality for various coupling reactions, such as amide bond formation, or for reduction to the corresponding alcohol, paving the way for the synthesis of complex drug candidates, peptidomimetics, and molecular probes.[2][4] This application note provides a detailed, field-proven protocol for the synthesis, purification, and comprehensive characterization of **Methyl N-boc-2-piperidineacetate**, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale.

Physicochemical and Structural Data

A thorough understanding of the compound's properties is fundamental for its effective use.

Property	Value
IUPAC Name	Methyl 2-(1-(tert-butoxycarbonyl)piperidin-2-yl)acetate
CAS Number	183859-36-1[5]
Molecular Formula	C ₁₃ H ₂₃ NO ₄
Molecular Weight	257.33 g/mol
Appearance	Typically a colorless oil or a white to off-white solid
Parent Acid	N-Boc-2-piperidineacetic acid (CAS: 149518-50-3)[1][3][6]

Reaction Scheme: Esterification of N-Boc-2-piperidineacetic acid

The most direct and efficient synthesis of the title compound is achieved through the esterification of its parent carboxylic acid. This process involves the conversion of the carboxylic acid functional group into a methyl ester in the presence of methanol.

Caption: Fischer esterification of N-Boc-2-piperidineacetic acid.

Detailed Experimental Protocol

This protocol details the synthesis via acid-catalyzed Fischer esterification, a robust and scalable method.

PART 1: Materials and Reagents

- Starting Material: N-Boc-2-piperidineacetic acid (C₁₂H₂₁NO₄), ≥98% purity
- Reagent: Anhydrous Methanol (CH₃OH), ACS grade

- Catalyst: Concentrated Sulfuric Acid (H_2SO_4)
- Solvents (for work-up & purification): Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes, Saturated Sodium Bicarbonate solution (NaHCO_3), Brine
- Drying Agent: Anhydrous Sodium Sulfate (Na_2SO_4) or Magnesium Sulfate (MgSO_4)
- Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel 60 F₂₅₄).

PART 2: Synthesis Procedure

- Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-2-piperidineacetic acid (5.0 g, 20.55 mmol).
- Reagent Addition: Add anhydrous methanol (50 mL). Stir the mixture until the starting material is fully dissolved.
- Catalyst Addition: Carefully add concentrated sulfuric acid (0.2 mL) dropwise to the stirring solution.
 - Causality & Expertise: Sulfuric acid acts as the catalyst. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus highly susceptible to nucleophilic attack by the lone pair of electrons on the methanol oxygen. Anhydrous conditions are crucial to prevent the reverse reaction (hydrolysis).
- Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70°C) using a heating mantle or oil bath.
- Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Prepare a TLC chamber with a 3:7 Ethyl Acetate/Hexanes mobile phase.
 - Spot the initial reaction mixture and co-spot with the starting material.
 - After 2-3 hours of reflux, take a small aliquot from the reaction, spot it on the TLC plate, and develop the plate.

- The reaction is complete when the starting material spot (more polar, lower R_f value) has been completely consumed and a new, less polar product spot (higher R_f value) has appeared. The reaction typically takes 4-6 hours.

PART 3: Work-up and Isolation

- Cooling & Neutralization: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.
- Solvent Removal: Remove the bulk of the methanol using a rotary evaporator.
- Extraction: Dissolve the resulting residue in dichloromethane (50 mL). Transfer the solution to a separatory funnel.
- Washing: Wash the organic layer sequentially with:
 - Saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the sulfuric acid catalyst.
 - Trustworthiness: Perform this step carefully as CO₂ evolution (effervescence) will occur. Vent the separatory funnel frequently.
 - Water (1 x 30 mL).
 - Brine (1 x 30 mL) to remove residual water from the organic phase.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or waxy solid.

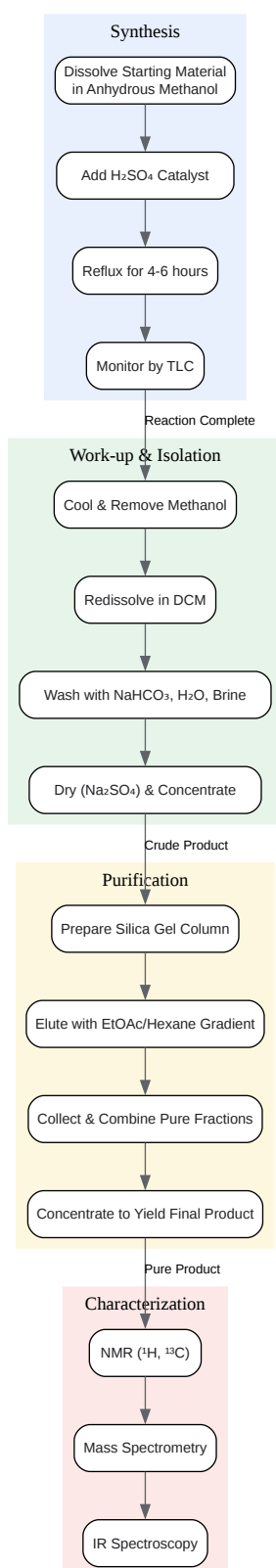
PART 4: Purification

The crude product is purified by flash column chromatography on silica gel.

- Column Preparation: Pack a glass column with silica gel using a slurry method with hexanes.
- Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this dry silica onto the top of the column.

- Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 30% EtOAc).
 - Expertise & Experience: The optimal solvent system should be determined by prior TLC analysis. The product, being an ester, is significantly less polar than the starting carboxylic acid and will elute first.
- Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
- Final Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator to afford **Methyl N-boc-2-piperidineacetate** as a pure substance.

Experimental Workflow Visualization



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Caption: Comprehensive workflow from synthesis to characterization.

Analytical Characterization

Confirming the identity and purity of the final product is a critical, self-validating step. The following data are typical for **Methyl N-boc-2-piperidineacetate**.

Technique	Expected Results
¹ H NMR	δ (ppm) in CDCl ₃ : ~ 3.70 (s, 3H, -OCH ₃) ~ 4.0-4.2 (m, 1H, piperidine ring CH) ~ 2.5-3.0 (m, 2H, piperidine ring CH ₂) ~ 2.2-2.4 (m, 2H, -CH ₂ -COOCH ₃) ~ 1.45 (s, 9H, -C(CH ₃) ₃) ~ 1.2-1.8 (m, 4H, piperidine ring CH ₂)
¹³ C NMR	δ (ppm) in CDCl ₃ : ~ 172 (-COOCH ₃) ~ 155 (-NCOO-) ~ 80 (-C(CH ₃) ₃) ~ 52 (-OCH ₃) ~ 50-55 (piperidine ring CH) ~ 28.5 (-C(CH ₃) ₃) ~ 20-40 (piperidine & acetate CH ₂ signals)
Mass Spec. (ESI+)	m/z: Calculated for C ₁₃ H ₂₃ NO ₄ : 257.16. Found: 258.17 [M+H] ⁺ , 280.15 [M+Na] ⁺ .
IR Spectroscopy	ν (cm ⁻¹): ~ 1735 cm ⁻¹ (strong, C=O stretch of ester) ~ 1690 cm ⁻¹ (strong, C=O stretch of Boc-carbamate) ~ 2975, 2860 cm ⁻¹ (C-H stretches)

Safety Precautions

- **General Handling:** All manipulations should be performed in a well-ventilated fume hood.
- **Personal Protective Equipment (PPE):** Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves at all times.
- **Reagent Hazards:** Concentrated sulfuric acid is highly corrosive and must be handled with extreme care. Methanol is flammable and toxic. The parent compound, N-Boc-2-piperidineacetic acid, may be classified as toxic.^[1] Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

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